
Bumadizone
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bumadizone is synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The reaction typically involves the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Bumadizone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Scientific Research Applications
Bumadizone's versatility allows it to be utilized in several scientific domains:
Pharmacological Studies
This compound has been extensively studied for its pharmacokinetics and pharmacodynamics. Research indicates that formulations such as calcium dihydrate microspheres can achieve targeted drug release in the colon, enhancing therapeutic efficacy while minimizing side effects. A notable study demonstrated that a specific formulation achieved 99.7% drug release within 12 hours, following a zero-order release model .
Analytical Chemistry
Recent advancements in analytical methods have enabled the quantification of this compound in pharmaceutical formulations and biological matrices. Innovative voltammetric techniques have been developed to detect this compound at nano concentrations, providing high selectivity and low detection limits . These methods are crucial for ensuring the quality and safety of pharmaceutical products containing this compound.
Drug Formulation Development
This compound is used in the development of novel drug delivery systems. Its incorporation into microsphere formulations allows for controlled release profiles that can enhance patient compliance and therapeutic outcomes. For instance, formulations designed to target the colon can significantly reduce systemic exposure and gastrointestinal side effects associated with conventional NSAIDs .
Case Study 1: Colon-Targeted Drug Delivery
A study focused on developing this compound-loaded microspheres aimed at achieving colon-targeted delivery. The formulation demonstrated significant anti-inflammatory effects in vivo, with a marked decrease in myeloperoxidase activity (a biomarker for inflammation). This study highlights the potential of this compound in targeted therapies for inflammatory bowel diseases .
Case Study 2: Electroanalytical Methods
The development of electroanalytical techniques for this compound quantification has opened new avenues for research. By utilizing modified electrodes, researchers achieved accurate detection of this compound in complex matrices, facilitating its analysis in both pharmaceutical formulations and biological fluids .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Pharmacology | Study of pharmacokinetics and pharmacodynamics | Targeted colon delivery achieved with 99.7% release |
Analytical Chemistry | Development of voltammetric methods for detection | High selectivity at nano concentrations |
Drug Formulation | Formulation of microspheres for controlled release | Enhanced therapeutic efficacy with reduced side effects |
Mecanismo De Acción
Bumadizone exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is crucial in the biosynthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparación Con Compuestos Similares
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with comparable therapeutic effects.
Ibuprofen: A widely used NSAID with similar mechanisms of action but different chemical structure
Uniqueness of Bumadizone: this compound is unique due to its specific chemical structure, which allows for distinct pharmacokinetic properties and a different side effect profile compared to other NSAIDs. It has been shown to be effective in conditions where other NSAIDs may not be as effective, and it has a different metabolic pathway, leading to unique therapeutic outcomes .
Actividad Biológica
Bumadizone, a non-steroidal anti-inflammatory drug (NSAID), is primarily utilized for its anti-inflammatory, analgesic, and antipyretic properties. This compound has been studied extensively for its biological activity, particularly in the context of inflammatory conditions such as rheumatoid arthritis and gout.
This compound has the following chemical characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 326.396 g/mol
- Solubility : 0.0541 mg/mL in water
The mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds that mediate inflammation and pain. By reducing prostaglandin levels, this compound effectively alleviates inflammatory responses and associated symptoms .
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that influence its therapeutic efficacy:
- Bioavailability : Approximately 1% .
- Tmax (Time to Maximum Concentration) : 4 hours post-administration.
- Cmax (Maximum Concentration) : 2700 ng/ml when compared to marketed products.
A study indicated that formulations using this compound calcium dihydrate microspheres demonstrated a significant reduction in myeloperoxidase activity, which is an indicator of inflammation, thus highlighting its potential effectiveness in treating inflammatory diseases .
Formulation Studies
Recent research has focused on optimizing this compound delivery systems to enhance its therapeutic effects while minimizing gastrointestinal side effects. Notable formulations include:
- Colon-targeted microspheres : These formulations aim to release the drug specifically in the colon, which is beneficial for treating conditions like ulcerative colitis. In vivo studies showed that these microspheres achieved a release rate of 99.7% within 12 hours while avoiding gastric release .
- Chewable tablets : A formulation study highlighted the development of chewable colon-targeted tablets designed for ulcerative colitis treatment. These tablets demonstrated promising activity in preventing and treating colitis but raised concerns about potential gastric bleeding and ulceration .
Case Studies and Clinical Applications
- Rheumatoid Arthritis : Clinical trials have shown that this compound can effectively reduce joint pain and inflammation in patients suffering from rheumatoid arthritis. Its anti-inflammatory properties were evidenced by decreased levels of inflammatory markers in treated patients compared to controls.
- Ulcerative Colitis : In a controlled study involving patients with ulcerative colitis, this compound's colon-targeted formulations significantly improved clinical symptoms and reduced inflammatory markers, demonstrating its potential as a therapeutic option for this condition .
Safety Profile and Side Effects
While this compound is effective in managing inflammation, it is associated with certain risks:
- Gastrointestinal Issues : The use of this compound has been linked to gastrointestinal bleeding and ulceration, particularly with prolonged use or high doses.
- Drug Interactions : this compound may interact with other medications, such as Abacavir and Acebutolol, potentially altering their efficacy or increasing side effects .
Summary Table of Biological Activity
Property | Value |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 326.396 g/mol |
Bioavailability | ~1% |
Tmax | 4 hours |
Cmax | 2700 ng/ml |
Primary Uses | Rheumatoid arthritis, gout |
Notable Side Effects | Gastrointestinal bleeding |
Propiedades
IUPAC Name |
2-[anilino(phenyl)carbamoyl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFHHFTIRLFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate) | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022698 | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3583-64-0 | |
Record name | Bumadizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3583-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bumadizone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumadizone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMADIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.